molecular formula C17H18O2S B14609261 {[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid CAS No. 60992-62-3

{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid

Cat. No.: B14609261
CAS No.: 60992-62-3
M. Wt: 286.4 g/mol
InChI Key: BTICBVGSCMGNAV-UHFFFAOYSA-N
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Description

{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid is an organic compound that features a biphenyl structure with a methyl group and an ethylsulfanyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid typically involves several steps:

    Formation of 4’-Methyl[1,1’-biphenyl]-4-yl ethyl sulfide: This can be achieved by reacting 4’-methyl[1,1’-biphenyl]-4-yl bromide with ethanethiol in the presence of a base such as sodium hydride.

    Oxidation to Sulfoxide: The ethyl sulfide is then oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide.

    Formation of Acetic Acid Derivative: The sulfoxide is then reacted with bromoacetic acid in the presence of a base to form {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The acetic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl sulfide derivatives.

    Substitution: Esters and amides of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid.

Scientific Research Applications

{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: Lacks the ethylsulfanyl and acetic acid groups, making it less versatile in chemical reactions.

    4-Ethylbiphenyl: Similar structure but without the sulfanyl group, leading to different reactivity.

    4-Methyl[1,1’-biphenyl]-4-yl acetic acid: Lacks the ethylsulfanyl group, affecting its chemical properties and applications.

Uniqueness

{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid is unique due to the presence of both the ethylsulfanyl and acetic acid groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

60992-62-3

Molecular Formula

C17H18O2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-[1-[4-(4-methylphenyl)phenyl]ethylsulfanyl]acetic acid

InChI

InChI=1S/C17H18O2S/c1-12-3-5-15(6-4-12)16-9-7-14(8-10-16)13(2)20-11-17(18)19/h3-10,13H,11H2,1-2H3,(H,18,19)

InChI Key

BTICBVGSCMGNAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)SCC(=O)O

Origin of Product

United States

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